molecular formula C13H11FN6OS B3732194 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol

Cat. No.: B3732194
M. Wt: 318.33 g/mol
InChI Key: NKEVDILUFMYHNU-UHFFFAOYSA-N
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Description

2-({[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted at position 6 with a methyl group. A sulfanyl (-S-) linker at position 2 connects the pyrimidine ring to a methyl-tetrazole moiety, which is further substituted with a 4-fluorophenyl group. This structural architecture combines a pyrimidinone (a hydrogen-bond donor/acceptor system) with a tetrazole ring (a bioisostere for carboxylic acids) and a fluorinated aromatic group. The fluorine atom enhances lipophilicity and metabolic stability, while the tetrazole may improve solubility and mimic carboxylate interactions .

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6OS/c1-8-6-12(21)16-13(15-8)22-7-11-17-18-19-20(11)10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEVDILUFMYHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorophenyl azide, which is then cyclized to form the tetrazole ring . Finally, the pyrimidin-4-ol core is synthesized through a condensation reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole-Pyrimidine Hybrids

  • Compound A: 2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol (CAS 669745-87-3) Key Differences:
  • The 4-fluorophenyl group in the target compound is replaced with a phenyl group in Compound A.
  • An additional 4-methylphenylamino substituent is present on the pyrimidine ring. Implications:
  • The amino group in Compound A may introduce hydrogen-bonding interactions absent in the target compound, altering selectivity .

Pyrimidine Derivatives with Pyrazole Substituents

  • Compound B : Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
    • Key Differences :
  • A dihydropyrimidine core with a pyrazole substituent instead of a tetrazole.
  • An ethyl ester group at position 3.
    • Implications :
  • The tetrazole in the target compound may confer better metabolic stability than the ester in Compound B, which is prone to hydrolysis.
  • The pyrazole’s planar structure in Compound B could favor π-π stacking, whereas the tetrazole’s polarity in the target compound may improve solubility .

Sulfanyl-Linked Heterocycles

  • Compound C: Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Key Differences:
  • A tetrahydropyrimidine core with a pyrazole substituent and a difluoromethylpyridine group.
  • A cyano group enhances electron-withdrawing effects. Implications:
  • The target compound’s pyrimidin-4-ol core is more rigid than the saturated tetrahydropyrimidine in Compound C, possibly affecting conformational flexibility and target binding.
  • The difluoromethyl group in Compound C may increase acidity compared to the target compound’s fluorophenyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (CAS 669745-87-3) Compound B ()
Molecular Formula C₁₈H₁₄FN₇OS C₁₉H₁₇N₇OS C₂₃H₂₀FN₅O₃
Molecular Weight 395.41 g/mol 391.45 g/mol 449.43 g/mol
Predicted pKa ~8.3 (similar to A) 8.30 ± 0.50 N/A
Lipophilicity (LogP) Higher (due to -F) Moderate Lower (ester group)
Solubility Moderate (tetrazole) Low (phenyl substituent) Low (ester and dihydro core)
  • Key Observations :
    • The fluorine atom in the target compound increases LogP compared to Compound A, favoring membrane permeability.
    • The tetrazole moiety improves aqueous solubility relative to Compound B’s ester-containing structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol

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